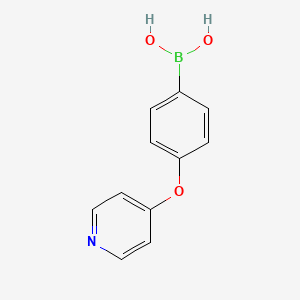

(4-(pyridin-4-yloxy)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(pyridin-4-yloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an oxygen atom.

Méthodes De Préparation

The synthesis of (4-(pyridin-4-yloxy)phenyl)boronic acid typically involves the reaction of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, often under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

(4-(pyridin-4-yloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.

Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of (4-(pyridin-4-yloxy)phenyl)boronic acid is its potential as an anticancer agent. Research has shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Zhang et al. demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis, highlighting its potential use in targeted cancer therapies.

Drug Delivery Systems

Glucose-Responsive Drug Delivery

Another critical application is in the development of glucose-responsive drug delivery systems. Boronic acids can form reversible covalent bonds with diols, including glucose, which allows for the design of smart drug delivery systems that release therapeutic agents in response to glucose levels.

Case Study: Enhanced Insulin Delivery

Research by Matsumoto et al. showed that incorporating this compound into polymeric systems significantly improved insulin release profiles under varying glucose concentrations. This property is particularly beneficial for diabetic patients, offering a self-regulating mechanism for insulin delivery.

Materials Science

Covalent Adaptable Networks

In materials science, this compound has been utilized for synthesizing covalent adaptable networks. These networks are characterized by dynamic covalent bonds that allow for reprocessing and reshaping without losing mechanical integrity.

Case Study: Mechanical Properties Enhancement

A study published in MDPI highlighted how incorporating boronic acid derivatives into polymer networks improved their mechanical properties. The resulting materials exhibited enhanced tensile strength and elasticity, making them suitable for various applications, including soft robotics and flexible electronics.

Data Tables

| Study Reference | Application | Findings |

|---|---|---|

| Zhang et al. | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Matsumoto et al. | Glucose-Responsive Drug Delivery | Improved insulin release profiles |

| MDPI | Covalent Adaptable Networks | Enhanced mechanical properties |

Mécanisme D'action

The mechanism of action of (4-(pyridin-4-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar compounds to (4-(pyridin-4-yloxy)phenyl)boronic acid include other boronic acids such as phenylboronic acid and pyridinylboronic acid . What sets this compound apart is its unique structure, which combines the properties of both phenyl and pyridine rings, making it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its uniqueness.

Propriétés

Formule moléculaire |

C11H10BNO3 |

|---|---|

Poids moléculaire |

215.01 g/mol |

Nom IUPAC |

(4-pyridin-4-yloxyphenyl)boronic acid |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8,14-15H |

Clé InChI |

FZJIYBQVWBTPCY-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=C(C=C1)OC2=CC=NC=C2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.